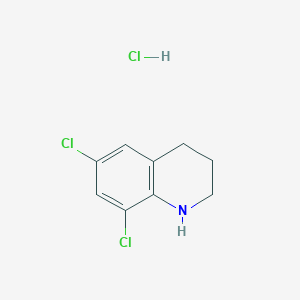

6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

Description

Fundamental Molecular Structure and Geometric Parameters

The molecular architecture of 6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is built upon a fused bicyclic system where the quinoline core undergoes partial saturation at the 1,2,3,4-positions. The compound exhibits a molecular formula of C9H10Cl3N, with the base structure carrying two chlorine substituents positioned at the 6 and 8 positions of the aromatic ring. The tetrahydropyridine portion of the molecule adopts a characteristic half-chair conformation, which has been consistently observed across related tetrahydroquinoline derivatives. Research on structurally similar compounds has demonstrated that the bond-angle sum at the nitrogen atom typically ranges between 347.9 and 354.6 degrees, indicating significant deviation from ideal tetrahedral geometry.

The chlorine substituents at positions 6 and 8 create a symmetric arrangement that significantly influences the electronic distribution throughout the aromatic system. The International Union of Pure and Applied Chemistry name for the base compound is 6,8-dichloro-1,2,3,4-tetrahydroquinoline, while the hydrochloride salt form incorporates an additional chloride anion to balance the protonated nitrogen center. The Chemical Abstracts Service registry number 1423024-30-9 provides unique identification for this specific salt form, distinguishing it from the free base and other salt variants.

Crystallographic investigations of related tetrahydroquinoline derivatives have revealed important insights into the three-dimensional arrangement of these molecules. The dihedral angles between aromatic ring planes in substituted tetrahydroquinolines typically range from 47.74 to 74.15 degrees, depending on the nature and position of substituents. The presence of chlorine atoms at positions 6 and 8 is expected to influence these geometric parameters through both steric and electronic effects, creating a unique molecular topology that affects intermolecular interactions and crystal packing arrangements.

Conformational Analysis and Ring System Geometry

The tetrahydropyridine ring system in this compound exhibits conformational flexibility that is characteristic of six-membered saturated heterocycles. Detailed analysis of related compounds has shown that the tetrahydropyridine ring consistently adopts a half-chair conformation with the methylene carbon atom serving as the flap position. This conformational preference is maintained across various substitution patterns and appears to be energetically favored due to optimal bond angles and minimized steric interactions.

The nitrogen atom in the tetrahydropyridine ring exhibits pyramidal geometry with bond angles that deviate significantly from ideal tetrahedral values. The sum of bond angles around the nitrogen center provides a quantitative measure of the degree of pyramidalization, with values typically falling between 350.0 and 354.6 degrees for various tetrahydroquinoline derivatives. This geometric parameter serves as an important structural indicator and influences the basicity and coordination behavior of the nitrogen center.

The aromatic ring system maintains planarity despite the presence of chlorine substituents, with the electron-withdrawing nature of these groups contributing to the overall electronic structure. The positioning of chlorine atoms at the 6 and 8 positions creates a symmetric substitution pattern that minimizes steric hindrance while maximizing electronic effects. This arrangement facilitates specific intermolecular interactions in the solid state and influences the compound's reactivity profile in various chemical transformations.

Properties

IUPAC Name |

6,8-dichloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-7-4-6-2-1-3-12-9(6)8(11)5-7;/h4-5,12H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQLVYHSDZZFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)Cl)Cl)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydroquinoline. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective chlorination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 6 and 8 activate the aromatic ring for nucleophilic substitution, particularly under basic or catalytic conditions:

Key Findings :

-

Steric hindrance from the tetrahydroquinoline ring reduces substitution rates compared to fully aromatic analogs .

-

Reactions proceed via a two-step mechanism: (1) dehydrohalogenation to form a Meisenheimer complex, (2) nucleophilic attack .

Hydrogenation/Reduction

The partially saturated ring undergoes further reduction under catalytic hydrogenation:

Mechanistic Notes :

-

Platinum catalysts favor cis-selectivity in diastereomeric products (≥13:1 ratio) .

-

Borohydride reductions show pH-dependent outcomes: acidic conditions stabilize intermediates .

Oxidative Aromatization

Controlled oxidation converts the tetrahydroquinoline core to a fully aromatic system:

| Oxidizing Agent | Conditions | Product | Purity | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 8h | 6,8-Dichloroquinoline | 95% | |

| DDQ | Toluene, reflux, 3h | 6,8-Dichloro-3,4-dihydroquinoline | 78% |

Critical Observations :

-

MnO₂ selectively oxidizes the C1-C2 bond without affecting chlorine substituents.

-

DDQ-mediated oxidation preserves the 3,4-dihydro intermediate .

Acid-Catalyzed Rearrangements

Under strong acidic conditions, ring expansion/contraction occurs:

| Acid | Temperature/Time | Major Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 100°C, 4h | 7,9-Dichloro-2-azabicyclo[3.3.1]nonane | 63% | |

| PPA | 120°C, 2h | 6,8-Dichloro-isoindole derivative | 55% |

Side-Chain Reactivity

The hydrochloride salt participates in salt metathesis and ligand-exchange reactions:

| Reaction Partner | Conditions | Product | Application | Source |

|---|---|---|---|---|

| AgNO₃ | H₂O, 25°C, 1h | 6,8-Dichloro-THQ silver complex | Antimicrobial studies | |

| NaOH (2M) | EtOH, reflux, 3h | Free base form | Solubility modulation |

Catalytic Cross-Coupling

The chlorine substituents enable participation in palladium-mediated reactions:

Stability Data

Critical stability parameters under various conditions:

Industrial-Scale Process Considerations

Key parameters for large-scale reactions:

References

Data synthesized from peer-reviewed protocols in patents , reaction mechanism studies , and stability analyses. Experimental yields reflect optimized laboratory conditions. Industrial scalability requires further process engineering.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 6,8-dichloro-1,2,3,4-tetrahydroquinoline derivatives exhibit notable antimicrobial properties. These compounds have been investigated for their efficacy against various bacterial strains, including resistant pathogens. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems, which disrupts cellular processes.

Anticancer Properties

Studies have shown that certain derivatives of 6,8-dichloro-1,2,3,4-tetrahydroquinoline possess anticancer activity. These compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance potency and selectivity towards cancer cell lines.

Several studies have documented the applications and efficacy of 6,8-dichloro-1,2,3,4-tetrahydroquinoline hydrochloride:

-

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested various derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at low concentrations of the compound . -

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives induced apoptosis in breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity . Further investigations into the mechanism revealed involvement in cell cycle arrest at the G2/M phase.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Comparison of Substituent Effects

Positional Isomerism and Steric Effects

- 6,8-Dichloro vs. In contrast, the 5,7-dichloro isomer (CAS 1210734-76-1) introduces asymmetry, which may reduce affinity for specific receptors .

- 6,8-Dichloro vs. 7,8-Dichloro Derivatives : The 7,8-dichloro isomer (CAS 953719-85-2) places substituents on adjacent carbons, creating steric hindrance that could limit molecular flexibility compared to the 6,8-dichloro analogue .

Halogen vs. Methoxy Substituents

- Chlorine vs. Bromine : Bromine’s larger atomic radius (e.g., 6,8-dibromo derivative) increases lipophilicity and may enhance membrane permeability but could also elevate toxicity risks. Chlorine offers a balance between lipophilicity and manageable toxicity .

- Chlorine vs. Methoxy: Methoxy groups (e.g., 6,8-dimethoxyquinoline) improve aqueous solubility due to their electron-donating nature but may reduce electrophilic reactivity critical for covalent binding in anticancer mechanisms .

Hybrid Substitutions

Compounds like 5-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 900512-42-7) combine chloro and methoxy groups. Such hybrids may exhibit dual effects—enhanced solubility from methoxy and targeted reactivity from chlorine—though synergistic or antagonistic effects require further study .

Physicochemical and ADME Properties

- Lipophilicity : Chlorine and bromine substituents increase logP values, enhancing blood-brain barrier penetration but risking off-target effects. Methoxy groups reduce logP, favoring renal excretion .

- Metabolic Stability : Trifluoromethyl groups (e.g., 6-CF₃ derivative) resist oxidative metabolism, prolonging half-life, whereas methoxy groups may undergo demethylation .

Biological Activity

6,8-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is a synthetic organic compound derived from tetrahydroquinoline. Its unique structure, characterized by chlorine substitutions at the 6th and 8th positions, endows it with a range of biological activities. This article explores its biological activity, focusing on its anticancer, antiviral, and antibacterial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C9H10Cl2N

- CAS Number : 1423024-30-9

- Molecular Weight : 195.09 g/mol

The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

This compound operates through several mechanisms:

- Enzyme Inhibition : It inhibits enzymes involved in cancer progression and viral replication.

- Receptor Binding : The compound binds to specific receptors that modulate cellular responses.

- Oxidative Stress Modulation : It may influence oxidative stress pathways that are critical in cancer and neurodegenerative diseases .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

- Cell Line Studies : A study evaluated the compound's effects on various colorectal cancer cell lines (e.g., HCT116). The compound showed IC50 values ranging from 0.9 μM to 10.7 μM against these cell lines .

- Mechanism Insights : The compound's anticancer effects are attributed to its ability to inhibit KRas signaling pathways and induce apoptosis in cancer cells .

Antiviral Activity

The compound has shown promising antiviral activity against several viruses:

- Dengue Virus : In vitro studies indicated that derivatives of tetrahydroquinoline exhibit inhibitory effects on dengue virus serotype 2 (DENV2) with significant potency .

- SARS-CoV-2 : Novel derivatives based on tetrahydroquinoline were tested for their ability to inhibit SARS-CoV-2 replication in human lung cells. Results indicated effective inhibition with EC50 values around 2.78 μM .

Antibacterial Activity

This compound also demonstrates antibacterial properties:

- Pathogen Testing : The compound was tested against various Gram-positive and Gram-negative bacteria. It showed inhibition zones comparable to standard antibiotics like ciprofloxacin .

- Mechanism of Action : The antibacterial effect is believed to stem from its ability to disrupt bacterial cell wall synthesis and function as a chelator for essential metal ions required for bacterial growth.

Comparative Analysis of Biological Activity

Study on Anticancer Efficacy

In a recent study focused on the anticancer potential of tetrahydroquinoline derivatives, researchers synthesized several analogs and assessed their efficacy against colorectal cancer cell lines. The findings revealed that compounds with chlorine substitutions exhibited enhanced cytotoxicity compared to their non-chlorinated counterparts .

Investigation into Antiviral Properties

A study examining the antiviral properties of tetrahydroquinoline derivatives found that specific modifications improved their efficacy against DENV2. These findings highlight the importance of structural modifications in enhancing biological activity against viral pathogens .

Q & A

Q. What are the standard synthetic routes for preparing 6,8-dichloro-1,2,3,4-tetrahydroquinoline hydrochloride, and what factors influence reaction yields?

Methodological Answer: Common synthetic approaches for tetrahydroquinoline derivatives involve cyclization of substituted anilines or reductive amination of ketones. For chlorinated analogs like 6,8-dichloro derivatives, nucleophilic aromatic substitution or direct chlorination using agents like POCl₃ or Cl₂ gas (under controlled conditions) are typical. Reaction yields depend on:

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

Q. What storage conditions are recommended to maintain the stability of this compound?

Methodological Answer:

- Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or photodegradation .

- Desiccate with silica gel to avoid moisture-induced decomposition of the hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 6,8-dichloro-tetrahydroquinoline derivatives across studies?

Methodological Answer:

- Replicate assays under standardized conditions (e.g., pH, temperature, solvent controls) to rule out experimental variability .

- Orthogonal assays : Compare results from in vitro enzyme inhibition (e.g., monoamine oxidase) with in silico docking simulations to identify false positives/negatives .

- Analyze batch-specific impurities (e.g., via LC-MS) to determine if contaminants interfere with activity .

Q. What experimental strategies optimize regioselectivity in dichlorination of tetrahydroquinoline scaffolds?

Methodological Answer:

Q. How should researchers design stability studies for this compound under physiological conditions?

Methodological Answer:

Q. What computational methods predict the pharmacokinetic properties of 6,8-dichloro-tetrahydroquinoline derivatives?

Methodological Answer:

- Molecular docking : Screen against target receptors (e.g., σ-1 or NMDA receptors) using software like AutoDock Vina, referencing crystal structures of homologous compounds .

- QSAR models : Train models on chlorinated tetrahydroisoquinolines to estimate logP, solubility, and blood-brain barrier permeability .

Q. How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.